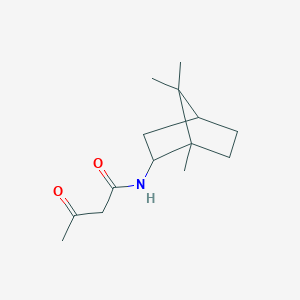

N-(2-bornyl)-acetylacetamide

Descripción

N-(2-Bornyl)-acetylacetamide is a bicyclic monoterpene-derived acetamide featuring a bornyl group (a bicyclic structure derived from camphor) attached to the nitrogen atom of an acetylacetamide backbone. This compound combines the rigid, lipophilic bornyl moiety with the reactive acetamide group, making it structurally unique compared to simpler alkyl- or aryl-substituted acetamides.

Propiedades

Fórmula molecular |

C14H23NO2 |

|---|---|

Peso molecular |

237.34 g/mol |

Nombre IUPAC |

3-oxo-N-(1,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl)butanamide |

InChI |

InChI=1S/C14H23NO2/c1-9(16)7-12(17)15-11-8-10-5-6-14(11,4)13(10,2)3/h10-11H,5-8H2,1-4H3,(H,15,17) |

Clave InChI |

FIPZFJXPLSDNKG-UHFFFAOYSA-N |

SMILES canónico |

CC(=O)CC(=O)NC1CC2CCC1(C2(C)C)C |

Origen del producto |

United States |

Comparación Con Compuestos Similares

Comparative Analysis with Similar Compounds

The following sections compare N-(2-bornyl)-acetylacetamide with structurally or functionally analogous compounds, focusing on molecular properties, synthesis, stability, and applications.

Structural Analogues: Substituted Acetamides

Key Observations :

- Steric and Electronic Effects : The bornyl group in N-(2-bornyl)-acetylacetamide introduces significant steric hindrance compared to linear alkyl (e.g., N-ethyl) or planar aryl (e.g., N-(4-chlorophenyl)) substituents. This likely reduces intermolecular interactions, affecting solubility and crystallization behavior .

- Tautomerism: Unlike N-ethyl-acetylacetamide, which exhibits keto-enol tautomerism due to its β-ketoamide structure , the bornyl derivative’s rigid bicyclic framework may restrict such tautomeric equilibria, stabilizing the keto form.

- Chirality : The bornyl group introduces chirality, a feature absent in symmetric derivatives like N,N-dimethylacetoacetamide. This could be critical for enantioselective applications or biological activity .

Reactivity Trends :

- The bornyl group’s electron-donating nature may moderate the electrophilicity of the acetamide carbonyl, reducing susceptibility to nucleophilic attack compared to electron-deficient aryl derivatives (e.g., nitro-substituted acetamides) .

- Steric shielding by the bornyl moiety could hinder reactions at the nitrogen or carbonyl group, contrasting with smaller substituents like methyl or ethyl .

Stability and Toxicity

- Thermal Stability : Bornyl-substituted compounds generally exhibit higher thermal stability due to their rigid bicyclic structure. For instance, metal-stabilized 2-bornyl cations remain intact under harsh conditions .

- Toxicity: Limited data exist for N-(2-bornyl)-acetylacetamide, but structurally similar acetamides (e.g., 2-cyano-N-[(methylamino)carbonyl]acetamide) show incomplete toxicological profiles, warranting caution in handling .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.